2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[44]non-1-en-4-one is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, a precursor containing the chloropyridinyl group can be reacted with a diazaspiro compound in the presence of a base to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and selectivity . Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A compound with a similar chloropyridinyl group but different overall structure.
Chlorantraniliprole: Another compound with a chloropyridinyl group, used as an insecticide.
Uniqueness
2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different overall architectures .
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-2-1-7(5-13-8)9-14-10(16)11(15-9)3-4-17-6-11/h1-2,5H,3-4,6H2,(H,14,15,16) |
InChI Key |
YZABVFWIUZBOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.